(R)-N-Demethyl Dapoxetine is a chemical compound related to Dapoxetine, which is primarily used as a selective serotonin reuptake inhibitor (SSRI) for the treatment of premature ejaculation in men. The compound is notable for its rapid absorption and elimination, making it distinct from other SSRIs that are typically used for longer-term conditions like depression. The (R)-N-Demethyl variant is synthesized as part of research into its pharmacological properties and potential therapeutic applications.
(R)-N-Demethyl Dapoxetine is derived from Dapoxetine, which was initially developed as an antidepressant but found more efficacy in treating premature ejaculation. The compound's synthesis and analysis have been documented in various scientific literature and patents, highlighting its relevance in both clinical and research settings .
The synthesis of (R)-N-Demethyl Dapoxetine typically involves several key steps. One common method includes the use of chiral auxiliaries to achieve enantiomeric purity. For instance, asymmetric synthesis methods utilizing (S)-tert-butanesulfinamide have been explored, yielding high enantiomeric excess and purity .
The molecular formula for (R)-N-Demethyl Dapoxetine is with a molecular weight of approximately 291.387 g/mol. Its structure features a naphthalenyl ether moiety, which contributes to its biological activity.
The structure can be visualized through chemical structure diagrams available in chemical databases .
(R)-N-Demethyl Dapoxetine undergoes various chemical reactions typical of amines and ethers. Key reactions include:
The synthesis often employs reagents such as thionyl chloride for chlorination and dimethylamine for amine formation, facilitating the conversion of starting materials into the desired compound .
The mechanism by which (R)-N-Demethyl Dapoxetine exerts its effects is primarily through the inhibition of serotonin reuptake at neuronal synapses. By blocking the serotonin transporter, it increases serotonin levels in the synaptic cleft, which can lead to delayed ejaculation.
Research indicates that this mechanism involves both pre-synaptic and post-synaptic serotonin receptors, particularly targeting the 5HT1A receptor subtype . This dual action enhances serotonergic neurotransmission associated with ejaculatory control.
(R)-N-Demethyl Dapoxetine is primarily researched for its potential applications in treating sexual dysfunctions, particularly premature ejaculation. Its role as an SSRI positions it within studies exploring serotonergic modulation in various psychiatric disorders as well.
Additionally, ongoing research may investigate its efficacy in combination therapies or alternative formulations that could enhance therapeutic outcomes or reduce side effects associated with SSRIs .
CAS No.: 228113-66-4
CAS No.: 57103-57-8
CAS No.: 3337-17-5
CAS No.: 16039-52-4
CAS No.: 30285-47-3
CAS No.: 59766-31-3